molecular formula C20H23F2N3O B2778699 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380032-52-8

2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2778699
CAS No.: 2380032-52-8
M. Wt: 359.421
InChI Key: SXLHFQSJKQIMNJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening.

    Substitution: The difluorocyclohexyl group can participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced or ring-opened azetidine derivatives.

    Substitution: Substituted difluorocyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring provides structural rigidity . The difluorocyclohexyl group enhances lipophilicity, aiding in membrane permeability and bioavailability .

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-20(22)9-7-14(8-10-20)19(26)24-11-15(12-24)25-17-4-2-1-3-16(17)23-18(25)13-5-6-13/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHFQSJKQIMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5CCC(CC5)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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